1,3-Diiodobutane
Description
Structure
3D Structure
Properties
CAS No. |
18371-24-9 |
|---|---|
Molecular Formula |
C4H8I2 |
Molecular Weight |
309.92 g/mol |
IUPAC Name |
1,3-diiodobutane |
InChI |
InChI=1S/C4H8I2/c1-4(6)2-3-5/h4H,2-3H2,1H3 |
InChI Key |
ZFMSVHPAOMPMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCI)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Diiodobutane
Direct Halogenation Protocols for Unsaturated and Saturated Hydrocarbons
Direct iodination of saturated hydrocarbons like butane (B89635) is challenging because the reaction is reversible. quora.com The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent and can reduce the alkyl iodide back to the alkane. quora.com To drive the reaction towards the formation of the desired iodoalkane, an oxidizing agent such as nitric acid (HNO₃) or iodic acid (HIO₃) is often used to remove the HI as it forms. quora.comvaia.com While direct iodination of n-butane can be facilitated, it often leads to a mixture of iodinated products, including 1-iodobutane (B1219991) and 2-iodobutane, making the selective synthesis of 1,3-diiodobutane by this method impractical. researchgate.net
The direct iodination of alkanes can also be achieved using reagents like tert-butyl hypoiodite, generated in situ from iodine and sodium tert-butoxide. researchgate.netsciencemadness.org This method provides a metal-free process for the direct iodination of hydrocarbons. researchgate.netsciencemadness.org However, the direct, selective synthesis of this compound from butane or butene isomers remains a significant challenge due to the formation of multiple isomers and the potential for side reactions. quora.comsciencemadness.org
Halogen Exchange Reactions: Precursor Conversions and Optimization
Halogen exchange reactions, particularly the Finkelstein reaction, represent a more controlled and widely used approach for synthesizing alkyl iodides. iitk.ac.inambeed.com This method involves the conversion of an alkyl chloride or bromide to an alkyl iodide using a solution of sodium iodide in a polar aprotic solvent like acetone (B3395972). iitk.ac.inambeed.com
Transformation from Dihalobutane Isomers
A primary route to this compound involves the halogen exchange reaction starting from its corresponding dichloro- or dibromo-isomers. 1,3-Dichlorobutane (B52869) can serve as a precursor, where the chlorine atoms are substituted by iodine. solubilityofthings.com The Finkelstein reaction is particularly effective for this transformation, driven by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, which shifts the equilibrium towards the formation of the diiodide product. iitk.ac.inambeed.com
Alkane Conversion via Alternative Halogenated Butane Intermediates
Alternative halogenated butanes can also be converted to this compound. For example, while not a direct conversion to the 1,3-isomer, the synthesis of 1,4-diiodobutane (B107930) can be achieved from 1,4-dibromobutane (B41627) using sodium iodide in acetone. ontosight.ai This highlights the general applicability of the Finkelstein reaction to various dihalobutane isomers. The synthesis of specific isomers like this compound relies on the availability of the corresponding 1,3-dihalogenated precursor. solubilityofthings.com
Green Chemistry Paradigm in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally friendly and efficient processes. This includes the use of alternative energy sources like microwave irradiation and ultrasonication to accelerate reactions, often leading to higher yields and shorter reaction times. researchgate.netnih.gov
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times from hours or days to minutes. researchgate.net This technique has been successfully applied to various reactions, including the synthesis of heterocyclic compounds using dihalide precursors like 1,3-dichlorobutane. chemicalbook.compharmaffiliates.com For example, 1,3-dichlorobutane is used to prepare azacycloalkanes and other derivatives through microwave-assisted N-heterocyclizations. chemicalbook.compharmaffiliates.com While direct literature on the microwave-assisted synthesis of this compound itself is sparse, the successful use of its precursors in microwave-mediated reactions suggests potential applicability. For instance, the synthesis of 1,1'-(1,4-butanediyl)bis(imidazole) from 1,4-dichlorobutane (B89584) has been achieved using microwave irradiation, demonstrating the feasibility of using microwave energy to facilitate reactions involving dihaloalkanes. sciforum.net
Ultrasonication-Mediated Reaction Pathways
Ultrasonication, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. rsc.org This "green" synthesis pathway can promote radical formation and has been used for various polymerizations and other organic reactions. nih.govrsc.org While specific studies on the ultrasonication-mediated synthesis of this compound are not widely reported, the technology has been applied to reactions involving similar compounds. For example, ultrasonication is used to degas solvents for reactions involving the self-assembly of polymers cross-linked with reagents like 1,4-diiodobutane. rsc.orgchinesechemsoc.org The application of ultrasound has been shown to be effective in preparing various nanoparticles and in promoting multicomponent reactions, indicating its potential as a tool to enhance the synthesis of alkyl halides. nih.govnih.gov
Data Tables
Table 1: Precursors for this compound Synthesis
| Precursor Compound | Synthetic Method | Reference |
| 1,3-Dichlorobutane | Halogen Exchange (Finkelstein Reaction) | solubilityofthings.com |
| 1,3-Dibromobutane (B89751) | Halogen Exchange (Finkelstein Reaction) | quora.com |
Table 2: Green Chemistry Approaches in Related Syntheses
| Technique | Application Example | Precursor Used | Reference |
| Microwave Irradiation | Synthesis of azacycloalkanes | 1,3-Dichlorobutane | chemicalbook.com, pharmaffiliates.com |
| Microwave Irradiation | Synthesis of 1,1'-(1,4-butanediyl)bis(imidazole) | 1,4-Dichlorobutane | sciforum.net |
| Ultrasonication | Cross-linking of polymers | 1,4-Diiodobutane | rsc.org |
Photocatalytic Approaches to C-I Bond Formation
Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the activation of otherwise inert C-H bonds under mild conditions. nih.gov The application of these principles to the formation of C-I bonds offers a direct and potentially more efficient route to organoiodides like this compound, bypassing traditional multi-step sequences. nih.govbeilstein-journals.org These methods typically rely on a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) or hydrogen atom transfer (HAT) process. beilstein-journals.orgnih.gov
In a hypothetical photocatalytic synthesis of this compound from butane, a photocatalyst (e.g., a cerium salt or an organic dye) is excited by visible light. nih.gov This excited catalyst can then engage in a HAT process, abstracting a hydrogen atom directly from the butane chain to form an alkyl radical. The selectivity for the C2 or C3 position over the terminal positions is influenced by the lower bond dissociation energy of secondary C-H bonds compared to primary ones. nih.gov This generated butyl radical can then be trapped by a suitable iodine source present in the reaction mixture, such as molecular iodine (I₂) or another iodine-containing reagent, to form the C-I bond. The process would need to occur twice to yield the desired this compound.
Recent advancements have highlighted the use of inexpensive and readily available iodide/phosphine combinations that can participate in photoredox radical reactions. beilstein-journals.org For instance, a system could be designed where an excited photocatalyst facilitates the generation of a C(sp³)-centered alkyl radical, which is subsequently intercepted by an iodine donor. beilstein-journals.org While direct photocatalytic di-iodination of butane to this compound is a developing area, the foundational principles have been established in the monofunctionalization of alkanes and the difunctionalization of other systems. nih.govnih.govprinceton.edu
Mechanochemical and Solvent-Free Synthesis Strategies
Mechanochemistry, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, offers a sustainable and efficient alternative to conventional solvent-based synthesis. rsc.orgresearchgate.net This approach eliminates the need for potentially hazardous solvents, reduces waste, and can lead to different reactivity or product selectivity compared to solution-phase reactions. rsc.orgbeilstein-journals.org
The synthesis of diiodoalkanes can be envisioned through mechanochemical means, often under solvent-free conditions. organic-chemistry.org A notable related development is the mechanochemical functionalization of olefins using hypervalent iodine reagents to produce 1,4-iodoalcohols. researchgate.net This demonstrates the feasibility of forming C-I bonds and C-O bonds in a single, solvent-free operation. By adapting this methodology, a reaction could be designed where a suitable butane precursor is subjected to ball milling with an iodine source and potentially a catalyst. The mechanical forces would provide the activation energy, facilitating direct iodination.
Solvent-free synthesis can also be achieved using methods other than mechanochemistry, such as microwave-assisted protocols. psu.edu These techniques often lead to significantly reduced reaction times and improved product purity. psu.edu The development of a solvent-free method for this compound would align with the principles of green chemistry by minimizing volatile organic compound (VOC) emissions and simplifying product work-up procedures.
Below is a table summarizing the key advantages of these strategies.
| Feature | Mechanochemical/Solvent-Free Synthesis | Conventional Solution-Based Synthesis |
| Solvent Use | Eliminated or significantly reduced rsc.org | Requires large volumes of organic solvents |
| Waste Production | Minimized waste stream rsc.org | Generates significant solvent and byproduct waste |
| Reaction Time | Often significantly shorter psu.edu | Can require several hours to days |
| Energy Input | Mechanical force or microwave irradiation researchgate.netpsu.edu | Typically requires sustained thermal heating/cooling |
| Work-up | Simplified, often involves direct isolation | Often requires complex extraction and purification steps |
| Environmental Impact | Lower ecological footprint, reduced VOCs beilstein-journals.org | Higher potential for environmental pollution |
Principles of Atom Economy and Waste Minimization in Diiodide Production
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A reaction with high atom economy is one that generates minimal waste, as most of the atoms from the starting materials become part of the final product. primescholars.comnih.gov This is a critical consideration in the synthesis of this compound, as traditional methods often suffer from poor atom economy.
For example, a common route to alkyl iodides is the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide. To synthesize this compound, one might start with 1,3-dichlorobutane.
Reaction: CH₃CHClCH₂CH₂Cl + 2 NaI → CH₃CHICH₂CH₂I + 2 NaCl
While this reaction may have a high chemical yield, its atom economy is inherently limited by the formation of sodium chloride (NaCl) as a stoichiometric byproduct.
Atom Economy Calculation:
Mass of Desired Product (C₄H₈I₂): (4 * 12.01) + (8 * 1.01) + (2 * 126.90) = 48.04 + 8.08 + 253.80 = 309.92 g/mol
Mass of All Reactants (C₄H₈Cl₂ + 2 NaI): [(4 * 12.01) + (8 * 1.01) + (2 * 35.45)] + [2 * (22.99 + 126.90)] = 127.00 + 299.78 = 426.78 g/mol
Percent Atom Economy: (309.92 / 426.78) * 100% ≈ 72.6%
This calculation shows that over 27% of the reactant mass is converted into waste (NaCl). In contrast, advanced synthetic methods like direct C-H activation and iodination would theoretically have a much higher atom economy.
Hypothetical Direct Iodination: C₄H₁₀ + 2 I₂ → C₄H₈I₂ + 2 HI
In this idealized case, if the byproduct (HI) is considered a valuable reagent that can be captured and used elsewhere, the atom economy approaches 100%. Modern synthetic goals therefore focus on developing such direct functionalization reactions to maximize resource efficiency and minimize the environmental impact of chemical production. nih.govgoogle.com
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The this compound molecule possesses a chiral center at the C3 position. Therefore, it can exist as two enantiomers: (R)-1,3-diiodobutane and (S)-1,3-diiodobutane. The development of synthetic methods that can selectively produce one enantiomer over the other is a significant challenge in organic chemistry, with important implications for pharmaceuticals and materials science. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, yielding enantiomerically enriched products. mdpi.comnih.gov This can be achieved through strategies such as the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary-Mediated Stereocontrol
A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The auxiliary functions by creating a sterically biased environment, forcing reagents to approach the substrate from a specific direction. numberanalytics.com
A plausible strategy for the stereoselective synthesis of this compound using this approach could begin with a prochiral precursor, such as a derivative of but-1-ene or but-3-en-1-ol. This precursor would be covalently bonded to a chiral auxiliary, like one derived from camphor (B46023) or an Evans oxazolidinone. wikipedia.org
Hypothetical Reaction Scheme:
Attachment: A precursor molecule is reacted with a chiral auxiliary (e.g., pseudoephedrine) to form a new compound where the auxiliary is attached near the reaction site. wikipedia.org
Stereoselective Iodination: The substrate-auxiliary complex is then subjected to an iodination reaction. The bulky, well-defined structure of the auxiliary blocks one face of the molecule, directing the incoming iodine reagent to the opposite face. This could involve, for example, an iodolactonization or a related cyclization reaction if a suitable functional group is present, which establishes the stereocenter.
Removal: The chiral auxiliary is cleaved from the product molecule, releasing the enantiomerically enriched this compound (or a direct precursor) and allowing the auxiliary to be recovered and reused. wikipedia.org
The effectiveness of this method depends on the ability of the auxiliary to enforce a high degree of facial selectivity during the C-I bond-forming step. numberanalytics.com
Asymmetric Catalysis in Diiodination Reactions
Asymmetric catalysis is a powerful strategy that uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com This approach is often more atom-economical and efficient than using chiral auxiliaries. primescholars.com While asymmetric diiodination of simple alkanes is not yet a well-established field, precedents from other asymmetric transformations suggest its feasibility. For example, highly selective asymmetric dihydroxylation and C-H functionalization reactions are well-documented. nih.govmdpi.com
A potential catalytic cycle for the asymmetric synthesis of this compound could involve a chiral transition metal complex (e.g., based on rhodium or copper) or a chiral organocatalyst. nih.govmdpi.com The synthesis could proceed from an alkene precursor like but-1-ene. The chiral catalyst would coordinate with the substrate and the iodine source, creating a chiral environment for the reaction. This transient chiral complex would guide the addition of the iodine atoms across the double bond or direct the functionalization of a C-H bond in a stereoselective manner.
Research into related areas, such as the asymmetric diiodination of more complex molecules like (R)-SPINOL, demonstrates that chiral catalysts can indeed control the stereochemistry of C-I bond formation. uni-koeln.de The development of a catalyst system that could perform a similar transformation on a simpler, non-activated substrate like a butane derivative would represent a significant advancement.
| Catalytic Approach | Description | Potential Precursor |
| Asymmetric Hydroiodination | Sequential addition of H and I across a double bond, guided by a chiral catalyst. | But-2-ene or But-1-ene |
| Asymmetric C-H Iodination | Direct, enantioselective replacement of a hydrogen atom at the C3 position with an iodine atom. nih.gov | 1-Iodobutane |
| Kinetic Resolution | A chiral catalyst selectively reacts with one enantiomer of a racemic mixture of a 1,3-difunctionalized butane precursor, leaving the other enantiomer unreacted. | Racemic 1,3-butanediol |
Continuous Flow Methodologies for Scalable Synthesis
Continuous flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a superior alternative to traditional batch processing for the scalable and safe synthesis of chemical compounds. acs.org This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. nih.govbeilstein-journals.org
The synthesis of this compound, especially on an industrial scale, could greatly benefit from the implementation of continuous flow technology. A flow setup would typically involve pumping a solution of a suitable precursor (e.g., 1,3-dichlorobutane or 1,3-butanediol) and the iodinating reagent through a heated tube or a packed-bed reactor. acs.org The product stream would exit the reactor continuously and could be directed to an in-line purification module.
The advantages of this approach are numerous. The small reactor volume at any given time minimizes the risk associated with handling potentially unstable intermediates or energetic reactions. acs.org Superior heat transfer in microreactors allows for rapid heating and cooling, enabling the use of reaction conditions that would be unsafe or difficult to control in a large batch reactor. nih.gov Furthermore, scaling up production is a matter of running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), rather than redesigning large, high-pressure vessels. Flow synthesis of related compounds, such as diaryliodonium salts and various heterocyclic amines from dihaloalkanes, has been successfully demonstrated, highlighting the potential of this technology for producing this compound efficiently and safely. acs.orgnih.govbeilstein-journals.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Difficult; requires redesign of equipment | Simple; extend run time or use parallel reactors acs.org |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volume acs.org |
| Heat Transfer | Poor; potential for hot spots and runaways | Excellent; precise temperature control nih.gov |
| Process Control | Limited; slow response to changes | Precise control over residence time, stoichiometry beilstein-journals.org |
| Productivity | Lower space-time yield | High space-time yield |
| Integration | Difficult to integrate with other processes | Easily integrated with in-line analysis and purification |
Reactivity Profiles and Mechanistic Investigations of 1,3 Diiodobutane
Nucleophilic Substitution Reactions of 1,3-Diiodobutane
The carbon-iodine bond in this compound is susceptible to cleavage by nucleophiles, leading to the displacement of the iodide leaving group. The presence of two such bonds opens up possibilities for both single and double substitution reactions, with the outcome often dictated by the reaction conditions and the nature of the nucleophile.
Selective Monosubstitution Pathways
Achieving selective monosubstitution of this compound requires careful control of reaction parameters to prevent the formation of disubstituted products. The primary iodide is generally more susceptible to S(_N)2 attack than the secondary iodide due to reduced steric hindrance. This inherent difference in reactivity can be exploited to favor monosubstitution. For instance, the use of one equivalent of a nucleophile at lower temperatures can promote the selective replacement of the primary iodine atom.
One notable example of selective monosubstitution is the reaction with sodium azide (B81097) (NaN(_3)). Azide is a potent nucleophile that readily displaces halides in an S(_N)2 fashion. masterorganicchemistry.comnih.gov By carefully controlling the stoichiometry, it is possible to isolate 1-azido-3-iodobutane as the major product. This intermediate can then be utilized in further synthetic transformations, such as reduction to the corresponding amine or participation in click chemistry reactions. nih.gov
Table 1: Examples of Selective Monosubstitution Reactions of this compound
| Nucleophile | Product | Reaction Conditions | Reference |
| Sodium Azide (NaN(_3)) | 1-Azido-3-iodobutane | Controlled stoichiometry, low temperature | masterorganicchemistry.com |
Cascade and Cyclization Reactions via Disubstitution
The presence of two electrophilic centers in this compound makes it an excellent substrate for intramolecular cyclization reactions when treated with dinucleophiles or when the initial substitution product contains a nucleophilic moiety. These cascade reactions, proceeding through a disubstitution pathway, are a powerful tool for the synthesis of various heterocyclic and carbocyclic ring systems.
The reaction of this compound with bifunctional nucleophiles can lead to the formation of five-membered heterocyclic rings. For example, treatment with a reagent like silver oxide (Ag(_2)O) in the presence of water can facilitate the formation of 2-methyltetrahydrofuran. orgsyn.org This reaction proceeds through a sequential substitution mechanism where the first iodide is displaced by a hydroxide ion, followed by an intramolecular S(_N)2 reaction of the resulting alcohol at the second electrophilic carbon, displacing the second iodide.
Similarly, reaction with primary amines can lead to the formation of N-substituted pyrrolidine derivatives. For instance, the reaction of this compound with benzylamine would be expected to yield N-benzyl-3-methylpyrrolidine. google.comresearchgate.net The initial monosubstitution forms a secondary amine, which then acts as an internal nucleophile to displace the second iodide, forming the five-membered nitrogen-containing ring. The synthesis of various N-substituted pyrrolidines is of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. wikipedia.org
Table 2: Examples of Cyclic Ether and Heterocycle Formation from this compound
| Dinucleophile/Reagent | Product | Ring System |
| Silver Oxide / H(_2)O | 2-Methyltetrahydrofuran | Tetrahydrofuran |
| Benzylamine | N-Benzyl-3-methylpyrrolidine | Pyrrolidine |
| Sodium Sulfide (B99878) (Na(_2)S) | 3-Methylthiolane | Thiolane |
The principles of intramolecular disubstitution can be extended to the synthesis of larger ring systems, known as macrocycles. By employing long-chain molecules containing two nucleophilic centers, this compound can act as a linker, bridging the two ends of the chain to form a macrocyclic structure. The success of such reactions is highly dependent on high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. While specific examples utilizing this compound in this context are not extensively documented, the general strategy is a cornerstone of macrocycle synthesis.
Elimination Reactions Leading to Butene and Butadiene Derivatives
In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the base, the solvent, and the reaction temperature. Both E1 and E2 mechanisms are possible, with the E2 pathway generally favored by strong, non-nucleophilic bases.
Treatment of this compound with a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is expected to favor the E2 mechanism. wisc.eduquora.com Abstraction of a proton from a carbon adjacent to a carbon-iodine bond leads to the formation of a double bond and the expulsion of an iodide ion. Depending on which proton is removed, a mixture of butene isomers, including 1-butene and 2-butene, can be formed. The use of a bulky base typically favors the formation of the less substituted alkene (Hofmann product) due to steric hindrance. orgsyn.org
Further elimination can lead to the formation of conjugated dienes. For example, under forcing conditions, a second elimination reaction can occur from the initially formed iodo-butene intermediate to yield 1,3-butadiene (B125203). quora.comresearchgate.netnih.govreddit.comyoutube.com The formation of the conjugated diene system is thermodynamically favorable. The industrial production of 1,3-butadiene is a significant process, as it is a key monomer for the production of synthetic rubbers. researchgate.net
Table 3: Potential Products of Elimination Reactions of this compound
| Base | Potential Products | Reaction Type |
| Potassium tert-butoxide | 1-Butene, 2-Butene | E2 Elimination |
| Strong Base (forcing conditions) | 1,3-Butadiene | Double Elimination |
Organometallic Transformations and Cross-Coupling Methodologies
The carbon-iodine bonds in this compound can be converted into carbon-metal bonds through reactions with active metals, most notably magnesium, to form Grignard reagents. wikipedia.orgmnstate.eduwvu.edu The reaction of this compound with two equivalents of magnesium in an ethereal solvent is expected to form a di-Grignard reagent, 1,3-bis(iodomagnesio)butane. The formation of di-Grignard reagents from 1,3-dihalides has been reported for analogous dibromides. researchgate.net
These di-Grignard reagents are powerful difunctional nucleophiles and can be used in a variety of subsequent reactions. For example, they can react with electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds at both ends of the butane (B89635) chain.
Furthermore, organometallic intermediates derived from this compound can participate in transition metal-catalyzed cross-coupling reactions. The Kumada coupling, for instance, involves the reaction of a Grignard reagent with an organic halide in the presence of a palladium or nickel catalyst. google.commnstate.eduresearchgate.net While specific examples with the di-Grignard of this compound are not prevalent in the literature, the methodology allows for the formation of two new carbon-carbon bonds, making it a powerful tool for the synthesis of more complex molecules.
Table 4: Organometallic Transformations of this compound
| Reagent | Intermediate/Product | Application |
| Magnesium (2 equiv.) | 1,3-Bis(iodomagnesio)butane (di-Grignard) | Difunctional Nucleophile |
| Di-Grignard + Electrophile | Disubstituted Butane Derivative | Carbon-Carbon Bond Formation |
| Di-Grignard + Aryl Halide (Pd/Ni catalyst) | Di-arylated Butane Derivative | Kumada Cross-Coupling |
Grignard Reagent Formation and Subsequent Functionalization
The formation of Grignard reagents by reacting an organic halide with magnesium metal is a cornerstone of synthetic chemistry for creating carbon-carbon bonds. mnstate.edualfredstate.edu The process involves the oxidative insertion of a magnesium atom into a carbon-halogen bond. adichemistry.com For this compound, this reaction presents unique possibilities and challenges due to the presence of two reactive sites.
The mechanism is generally understood to occur on the surface of the magnesium metal. alfredstate.edu This surface is typically coated with a passivating layer of magnesium oxide, which can be activated using agents like iodine or 1,2-dibromoethane to expose the reactive metal. wikipedia.org The reaction with this compound can theoretically proceed to form a mono-Grignard reagent or a di-Grignard reagent. The formation of 1,3-di-Grignard reagents has been investigated for analogous small-ring 1,3-dibromides, such as 1,3-dibromocyclopentane, which successfully yielded the corresponding di-Grignard. researchgate.net
However, the formation of a di-Grignard from an acyclic 1,3-dihalide like this compound is often complicated by intramolecular reactions. Once the first Grignard reagent is formed at one carbon, the carbanionic character of that carbon can lead to an intramolecular nucleophilic attack on the second carbon, displacing the iodide and forming a cyclobutane (B1203170) ring. Alternatively, elimination reactions can occur.
Once formed, the Grignard reagent derived from this compound is a potent nucleophile and a strong base. mnstate.edulibretexts.org Its synthetic utility lies in its reaction with a wide range of electrophiles. For instance, it can add to the electrophilic carbon of carbonyl groups in aldehydes and ketones to form primary, secondary, or tertiary alcohols after protonation. libretexts.org
| Electrophile | Product after Reaction with Grignard and Workup |
| Formaldehyde | Primary Alcohol |
| Other Aldehydes | Secondary Alcohol |
| Ketones | Tertiary Alcohol |
| Carbon Dioxide | Carboxylic Acid |
The reactivity of the carbon-magnesium bond essentially inverts the polarity of the carbon atom from electrophilic (in the C-I bond) to nucleophilic (in the C-Mg bond), a concept known as umpolung. adichemistry.comlibretexts.org This transformation makes Grignard reagents exceptionally useful for constructing larger molecular frameworks. mnstate.edu
Palladium-Catalyzed C-C and C-Heteroatom Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, a field for which the 2010 Nobel Prize in Chemistry was awarded to Heck, Negishi, and Suzuki. fishersci.canobelprize.org These reactions are compatible with a wide range of functional groups, giving them a significant advantage over traditional organometallic chemistry. fishersci.ca The general mechanism for these reactions follows a catalytic cycle involving a palladium(0) active species. nobelprize.org
The key steps in the catalytic cycle are:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form an organopalladium(II) intermediate. Given the two C-I bonds in this compound (one primary, one secondary), oxidative addition is expected to occur preferentially at the more accessible and reactive primary C-I bond.
Transmetalation (for C-C coupling): An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center. nobelprize.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C or C-X bond and regenerating the Pd(0) catalyst. nih.gov
For this compound, this process can be controlled to achieve either mono- or di-functionalization. Sequential couplings are possible, where the first coupling occurs at the primary iodide, followed by a second coupling at the secondary position, potentially with a different coupling partner.
| Coupling Reaction | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron compounds (R-B(OR)₂) | C-C |
| Negishi | Organozinc compounds (R-ZnX) | C-C |
| Heck | Alkenes | C-C |
| Buchwald-Hartwig | Amines (R₂NH), Alcohols (ROH) | C-N, C-O |
| Sonogashira | Terminal Alkynes | C-C |
A significant side reaction to consider, especially at the secondary carbon, is β-hydride elimination, which can occur from the alkylpalladium intermediate to form an alkene. nih.gov The choice of ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the palladium catalyst and influencing the rates of oxidative addition and reductive elimination, thereby controlling the reaction's efficiency and selectivity. fishersci.ca
Copper-Mediated Alkylation and Arylation Processes
Copper-catalyzed cross-coupling reactions, often referred to as a "renaissance" of the classic Ullmann reaction, provide a powerful alternative to palladium-based methods for forming C-C, C-N, and C-O bonds. mdpi.com These processes are particularly effective for alkylation and arylation. The mechanism for copper-catalyzed reactions can vary but often involves a Cu(I)/Cu(III) catalytic cycle. mdpi.com
The proposed mechanism typically begins with the oxidative addition of an aryl or alkyl halide to a Cu(I) species, forming an electrophilic Cu(III) intermediate. mdpi.comresearchgate.net This intermediate then reacts with a nucleophile (for arylation) or undergoes reductive elimination (for alkylation) to form the desired product and regenerate the Cu(I) catalyst. mdpi.com
In the context of this compound, copper-catalyzed processes can be used for:
Alkylation: A copper catalyst can facilitate the coupling of this compound with other alkyl groups. This can proceed through the formation of an alkyl radical from the alkyl iodide via single-electron transfer (SET), followed by capture by a copper species. This approach is valuable for forming C(sp³)–C(sp³) bonds under mild conditions.
Arylation: Copper catalysis is widely used for N-arylation and O-arylation. mdpi.com this compound could serve as a precursor to an alkylating agent in reactions with nitrogen nucleophiles (amines, amides) or oxygen nucleophiles (phenols, alcohols). The reaction involves the formation of a C-N or C-O bond, which is fundamental in the synthesis of pharmaceuticals and agrochemicals.
The efficiency of these reactions depends on the copper source (e.g., CuI, Cu(OTf)₂), the presence and type of ligand, the base, and the solvent. mdpi.commdpi.com
Lithium Reagent Interactions and Alkylation Reactions
Organolithium reagents are extremely powerful bases and nucleophiles due to the highly polar nature of the carbon-lithium bond. saylor.orgwikipedia.org Their interaction with this compound can proceed through several pathways.
Nucleophilic Substitution (Alkylation): An organolithium reagent, such as n-butyllithium (n-BuLi), can act as a nucleophile and displace one of the iodide atoms in an S_N2 reaction. libretexts.org This results in the formation of a new C-C bond. The reaction would be faster at the sterically less hindered primary carbon. If two equivalents of the organolithium reagent are used, a double substitution can occur.
Lithium-Halogen Exchange: This is an equilibrium reaction where the lithium atom from an organolithium reagent exchanges with a halogen atom on the substrate. saylor.orglibretexts.org This method is often used to prepare new organolithium reagents that are otherwise difficult to synthesize. saylor.org
R-I + R'-Li ⇌ R-Li + R'-I The equilibrium favors the formation of the organolithium reagent where the lithium is attached to the more stable carbanion. saylor.org For this compound reacting with n-BuLi, the exchange would form a lithiated butane species. This pathway is particularly valuable for creating functionalized organolithium compounds under milder conditions than direct reaction with lithium metal. saylor.org
Deprotonation (Elimination): As strong bases, organolithium reagents can also induce elimination reactions, particularly if the substrate is sterically hindered. nih.gov For this compound, this could lead to the formation of butenes.
The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and reaction conditions (temperature, solvent) can be tuned to favor one pathway over another. mt.com
Radical Reaction Pathways and Their Controlled Propagation
In addition to ionic pathways, reactions involving this compound can proceed through radical intermediates. Alkyl iodides are effective radical precursors because the C-I bond is relatively weak and can be cleaved homolytically.
Radicals can be generated from this compound via several methods:
Single-Electron Transfer (SET): The formation of Grignard reagents is believed to involve SET from the magnesium surface to the alkyl halide, generating a radical anion that fragments into an alkyl radical and a halide anion. alfredstate.edu Similarly, copper(I) species can reduce unactivated alkyl halides via SET.
Halogen-Atom Transfer (XAT): An existing radical can abstract an iodine atom from this compound to generate an alkyl radical. This process is a key step in certain copper-catalyzed amination strategies where alkyl iodides are used as radical precursors instead of electrophiles.
Once the initial butanyl mono-radical is formed (at either the 1- or 3-position), it can undergo several fates:
Radical Coupling: It can couple with another radical or be trapped by a metal-catalyst complex to form a new bond.
Hydrogen Atom Abstraction: It can abstract a hydrogen atom from the solvent or another molecule to form butane.
Further Reduction/XAT: The remaining C-I bond can undergo a second SET or XAT event to form a diradical.
The controlled propagation of these radical reactions is challenging. Uncontrolled radical processes can lead to a mixture of products, including dimers, disproportionation products, and polymers. However, by using appropriate catalysts (e.g., copper complexes) and reaction conditions, it is possible to control the radical intermediates and channel them toward a desired product, such as in late-stage functionalization of complex molecules.
Advanced Mechanistic Elucidation: Kinetic and Thermodynamic Analyses
To fully understand the reactivity of this compound, kinetic and thermodynamic analyses are employed. These studies provide quantitative data on reaction rates, equilibria, and the energy changes that occur during a chemical transformation.
Kinetic Analysis: This involves measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the reaction order and the rate constant. For example, in a substitution reaction involving this compound, kinetic data can help distinguish between an S_N1 and S_N2 mechanism. A hypothetical kinetic study might yield data like that shown below, which would be consistent with an S_N2 mechanism if the reaction is first order in both this compound and the nucleophile.
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
Thermodynamic Analysis: This focuses on the energy difference between reactants and products (enthalpy, ΔH) and the change in disorder (entropy, ΔS), which together determine the Gibbs free energy (ΔG) and the position of chemical equilibrium. A negative ΔG indicates a spontaneous reaction. Thermodynamic data can predict whether a reaction is favorable and what the product distribution will be at equilibrium.
Transition State Characterization and Energy Barrier Profiling
At the heart of understanding reaction kinetics is the concept of the transition state—a high-energy, transient molecular configuration that exists at the peak of the energy profile between reactants and products. mit.edu The energy required to reach this state is the activation energy (Ea), which is the primary determinant of the reaction rate. kuleuven.be
Transition State Characterization: The fleeting nature of transition states makes them impossible to isolate experimentally. Therefore, their structures and properties are primarily investigated using computational quantum chemistry methods. mit.edu These calculations can identify the geometry of the transition state, which for an S_N2 reaction on this compound, for example, would show the incoming nucleophile and the departing iodide both partially bonded to the carbon atom.
Energy Barrier Profiling: By calculating the energy of the system along the reaction coordinate (a path leading from reactants to products), a potential energy profile can be constructed. researchgate.net This profile graphically represents the energy changes during a reaction, clearly showing the activation energy barriers for each step. For multi-step reactions, this analysis can identify the rate-determining step—the one with the highest energy barrier. The distortion/interaction model is a theoretical framework used to analyze activation barriers, separating the energy required to distort the reactants into their transition state geometries from the stabilizing interaction energy between them at the transition state. researchgate.net This model helps explain reactivity trends across different classes of reactions. researchgate.net
Kinetic Isotope Effect (KIE) Studies on C-I Bond Activation
Kinetic isotope effect studies are a powerful tool for probing the transition state of a reaction and determining whether a specific bond is broken in the rate-determining step. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, or ¹²C with ¹³C), scientists can measure the resulting change in reaction rate. A significant KIE typically indicates that the bond to the isotopically labeled atom is being cleaved during the slowest step of the reaction.
Despite the utility of this method, a specific search of research databases and chemical literature did not yield any studies that have applied KIE analysis to the C-I bond activation of this compound. Such a study would be invaluable for understanding the intimate details of its reaction mechanisms, for instance, in nucleophilic substitution or metal-catalyzed coupling reactions.
Table 1: Hypothetical Kinetic Isotope Effect Data for C-I Bond Activation
| Reaction Type | Isotopic Substitution | k_light / k_heavy | Implication |
| Nucleophilic Substitution | ¹²C / ¹³C at C1 | Data Not Available | Would indicate the degree of C-I bond breaking in the transition state. |
| Oxidative Addition | ¹²C / ¹³C at C3 | Data Not Available | Could provide insight into the mechanism of C-I bond cleavage by a metal center. |
This table is presented for illustrative purposes to show what kind of data would be expected from KIE studies. Currently, no such experimental data has been published for this compound.
Elucidation of Rate-Determining Steps and Catalytic Cycles
While general mechanisms for reactions of iodoalkanes are well-established, specific investigations into the rate-determining steps and catalytic cycles for reactions involving this compound are not documented. For example, in a hypothetical palladium-catalyzed cross-coupling reaction, it would be important to determine whether the oxidative addition of a C-I bond of this compound to the palladium(0) complex is the rate-limiting step. This information is critical for the rational design of more efficient catalytic systems.
The absence of this specific research indicates that the reactivity profiles and mechanistic investigations of this compound are an area ripe for future exploration. Such studies would contribute significantly to the fundamental understanding of dihaloalkane chemistry and could open new avenues for their application in organic synthesis.
Applications of 1,3 Diiodobutane in Advanced Organic Synthesis and Materials Science
Diiodinated Butane (B89635) Derivatives in Functional Materials Development
The reactivity and structural features of diiodinated butanes make them valuable building blocks in the creation of novel functional materials with tailored properties.
Monomeric Units in Polymer Chemistry
Diiodinated butanes, particularly 1,4-diiodobutane (B107930), serve as important monomers and cross-linking agents in the synthesis of various polymers. The carbon-iodine bonds are relatively weak, allowing for facile substitution reactions, which is a key attribute in polymerization processes.
For instance, 1,4-diiodobutane has been utilized as a cross-linking agent in the preparation of anion exchange membranes from cellulose. It is also instrumental in the synthesis of poly(ionic liquid)s (PILs). In one study, cross-linked PILs were prepared by reacting a triazole-based ionic liquid polymer with 1,4-diiodobutane, which acted as the cross-linking agent. rsc.org This process involves heating a mixture of the parent polymer and 1,4-diiodobutane to form a cross-linked network. rsc.org
Another significant application is in the creation of block copolymers. For example, polyisoprene-block-poly(2-vinylpyridine) (PI-b-P2VP) block copolymers have been cross-linked using 1,4-diiodobutane vapor. rsc.org This cross-linking step is crucial for creating robust nanostructures within the polymer film. rsc.org The resulting materials can be further processed, for instance by selectively removing one of the polymer blocks, to create nanoporous structures. rsc.org
The table below summarizes key polymerization reactions involving diiodinated butane derivatives.
| Polymer Type | Diiodinated Butane Derivative | Role | Research Finding |
| Poly(ionic liquid)s (PILs) | 1,4-Diiodobutane | Cross-linking agent | Used to create cross-linked triazole-based PILs for potential use as solid electrolytes. rsc.org |
| Block Copolymers | 1,4-Diiodobutane | Cross-linking agent | Employed to cross-link PI-b-P2VP block copolymers, enabling the fabrication of nanoporous polymer structures. rsc.org |
| Poly(1,3-adamantylene alkylene)s | Not directly used, but related synthesis | Precursor for diene monomers | While not using diiodobutane directly, the synthesis of related precision polymers involves acyclic diene metathesis polycondensation of diene monomers, which can be synthesized through multi-step processes that may involve dihaloalkane precursors. acs.org |
| Polyolefins with precise branching | Not directly used, but related synthesis | Precursor for diene monomers | The synthesis of precision polyolefins can involve the polymerization of precisely substituted dienes. The synthesis of these specialized monomers can sometimes trace back to dihaloalkane starting materials. acs.org |
Role in Crystal Engineering and Co-crystal Formation
Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. jddtonline.inforsc.org Diiodinated butanes, and more broadly diiodinated alkanes and perfluoroalkanes, are of particular interest in this field due to their ability to act as halogen bond donors. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species.
The formation of these co-crystals is a testament to the power of crystal engineering to create highly ordered supramolecular assemblies. jddtonline.info The table below highlights examples of co-crystals formed with diiodinated butane derivatives.
| Diiodinated Butane Derivative | Co-former | Key Interaction | Significance |
| Octafluoro-1,4-diiodobutane | Pyridine N-oxides | C−I···O−−N+ halogen bonds | Formation of 1-D polymeric chains and demonstration of the N-O group as a polydentate halogen and hydrogen bond acceptor. mdpi.com |
| Octafluoro-1,4-diiodobutane | Phenazine, Acridine | Halogen bonding | Investigation of electronic properties and potential for applications in dye-sensitized solar cells. researchgate.netresearchgate.net |
| 1,4-Diiodotetrafluorobenzene | Praziquantel | Halogen bonding | Formation of a 1:1 molar stoichiometry co-crystal, demonstrating the utility of diiodinated compounds in pharmaceutical co-crystal screening. ru.nl |
Development of Advanced Functional Materials
The incorporation of diiodinated butane derivatives into larger molecular structures can lead to the development of advanced functional materials with unique optical, electronic, or biological properties.
Diiodinated BODIPY (boron-dipyrromethene) dyes, for example, have shown exceptional performance as laser dyes. fau.eu The introduction of iodine atoms into the BODIPY core can significantly enhance their photostability and laser efficiency, making them suitable for use in solid-state dye lasers. fau.eu
Furthermore, the reactivity of the carbon-iodine bond in diiodinated butanes allows for their use in the synthesis of complex molecules that can be incorporated into functional materials. For instance, they can be used to introduce butyl chains into larger molecules, which can then be further functionalized.
Mechanistic Probes in Fundamental Organic Chemistry Research
Beyond their direct application in materials, diiodinated butanes can also serve as valuable tools for probing reaction mechanisms in fundamental organic chemistry. The well-defined positions of the iodine atoms and the predictable reactivity of the C-I bonds allow chemists to study the intricate details of reaction pathways.
For example, the reaction of 1,3-diiodobutane with various nucleophiles can be used to study the kinetics and stereochemistry of substitution reactions. The formation of cyclic products versus linear substitution products can provide insights into intramolecular versus intermolecular reaction pathways.
In the context of photochemistry, the study of the photolysis of related compounds like 1,3-butadiene (B125203) provides insights into the behavior of unsaturated systems upon irradiation. ibm.com While not directly involving this compound, these fundamental studies on the butane backbone are crucial for understanding the behavior of its derivatives. The presence of heavy iodine atoms in this compound would be expected to influence the photophysical processes, such as intersystem crossing, making it a potentially interesting substrate for photochemical studies.
The use of diiodinated alkanes in studying enzyme-catalyzed reactions is another area of interest. For example, the conjugation of 1,4-diiodobutane with glutathione (B108866), catalyzed by rat liver glutathione S-transferases, has been studied to understand the mechanisms of detoxification and the role of these enzymes. sigmaaldrich.com
Finally, the development of novel analytical techniques, such as the use of triphenylamine-based fluorescent probes, provides new avenues for studying reaction mechanisms in real-time. sioc-journal.cn While not directly employing this compound, these advanced probes could potentially be used to monitor reactions involving this and other diiodinated compounds.
Computational and Theoretical Investigations of 1,3 Diiodobutane
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic structure and inherent properties of 1,3-diiodobutane. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. ias.ac.in It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chadsprep.comkg.ac.rs The HOMO represents the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. chadsprep.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com
For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair electrons of the two iodine atoms. The LUMO is anticipated to be the antibonding (σ*) orbital associated with the carbon-iodine (C-I) bonds. This electronic configuration makes the carbon atoms attached to the iodine atoms electrophilic and susceptible to nucleophilic attack. The energy of the LUMO (ELUMO) is a critical descriptor in quantitative structure-activity relationship (QSAR) models for predicting the toxicity of halogenated hydrocarbons. aimspress.com In many copper halide complexes, the LUMO is localized on the ligand groups, which is analogous to the localization on the pyridyl groups in certain complexes. rsc.org
Table 1: Conceptual Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Primary Atomic Contribution | Expected Role in Reactivity |
| HOMO | Iodine (non-bonding p-orbitals) | Electron donation (Nucleophilic character of iodine) |
| LUMO | C-I (σ* antibonding orbital) | Electron acceptance (Electrophilic site for substitution) |
| HOMO-LUMO Gap | ELUMO - EHOMO | Indicator of chemical reactivity and stability |
Note: This table presents a conceptual analysis based on established chemical principles. Specific energy values would require dedicated quantum chemical calculations.
Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, and their relative energies. aip.org For flexible molecules like this compound, rotation around the C-C single bonds gives rise to numerous conformers. The collection of all possible geometries and their corresponding energies defines the potential energy surface (PES). researchgate.net
Studies on analogous compounds, such as 1,3-dichlorobutane (B52869) and 1,3-dibromobutane (B89751), have been performed using gas-phase electron diffraction and ab initio calculations to determine their molecular structures and conformational compositions. sigmaaldrich.com Similar to these haloalkanes, this compound is expected to exist as a mixture of several stable conformers. The relative stability of these conformers is determined by a balance of steric repulsion between the bulky iodine atom and the methyl group, as well as intramolecular dipole-dipole interactions.
The conformational equilibrium can be complex and is often governed by a multi-dimensional potential energy surface corresponding to the skeletal torsions. nih.gov Computational methods are used to locate the energy minima corresponding to stable conformers and the saddle points corresponding to the transition states between them. researchgate.net For similar difluorinated alkanes, it has been shown that the conformational profile is significantly influenced by the polarity of the medium. soton.ac.uk
Table 2: Plausible Conformers of this compound
| Conformer Notation (Torsion Angles C1-C2-C3-C4) | Description of Substituent Positions | Expected Relative Stability |
| anti-anti (AA) | Iodine and methyl group are anti to each other. | Likely one of the more stable conformers due to minimal steric hindrance. |
| anti-gauche (AG) | One substituent is anti, the other is gauche. | Intermediate stability. |
| gauche-anti (GA) | One substituent is gauche, the other is anti. | Intermediate stability, potentially different from AG due to asymmetry. |
| gauche-gauche (GG) | Both substituents are in a gauche relationship. | Likely less stable due to increased steric interactions. |
Note: The stability order is a prediction based on steric principles and analysis of similar halogenated butanes. sigmaaldrich.commsu.edu The actual energy differences would depend on detailed calculations.
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. mdpi.com This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition state (TS). scispace.com The transition state is the highest energy point along the minimum energy pathway and represents the energy barrier that must be overcome for the reaction to occur. cornell.edu
For reactions involving this compound, such as nucleophilic substitution (S_N2) or elimination (E2), quantum chemical methods can be used to compute the activation energy. medium.com Locating the TS structure, which is a first-order saddle point on the potential energy surface, is a critical step. medium.com The results of these calculations can explain the kinetics and feasibility of different reaction channels. nih.gov For instance, modeling can determine which of the two C-I bonds is more reactive towards a given nucleophile or which elimination pathway is energetically favored.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.govdntb.gov.ua By solving Newton's equations of motion, MD simulations can model the movements of atoms in this compound over time, revealing its dynamic conformational changes and interactions with its environment. unipi.it
MD simulations, often using parameterized force fields, can be applied to study this compound in the bulk liquid phase or in solution to understand properties like diffusion and local structure. arxiv.org These simulations can also be used to explore how the molecule interacts with other species, providing insights into its behavior in complex chemical systems. The stability of molecular complexes can be evaluated using MD simulations over nanosecond timescales. nih.gov
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physical/chemical properties (QSPR). unimore.itresearchgate.net These models are built by calculating a set of numerical descriptors for a series of molecules and then using regression techniques to find a mathematical relationship between these descriptors and the observed activity or property.
Halogenated compounds are frequently included in QSAR/QSPR studies. psu.edu While specific, extensive QSAR models focusing solely on this compound are not prominent, it would be a candidate for inclusion in larger datasets of halogenated aliphatic hydrocarbons. aimspress.com Descriptors used in such models are typically categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. psu.edu Quantum-chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, are particularly powerful as they encode detailed information about the electronic structure of the molecule. unimore.iturv.cat These models can predict properties like boiling point, density, viscosity, and toxicity. aimspress.comunimore.it
Table 3: Examples of Descriptors for QSAR/QSPR Analysis of this compound
| Descriptor Class | Example Descriptors | Property Encoded |
| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Electronic structure, reactivity, polarity |
| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Molecular branching and size |
| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition |
| Geometric | Molecular Volume, Surface Area | Molecular size and shape |
Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity
Beyond QSAR/QSPR, computational models, increasingly incorporating machine learning, are being developed to predict the outcomes of chemical reactions with high precision. nih.govarxiv.org For a molecule like this compound, these models can address several key questions.
Reactivity: Models can predict the relative reactivity of the two different C-I bonds (at positions 1 and 3). The secondary C-I bond at position 3 is generally expected to be less reactive in S_N2 reactions due to greater steric hindrance compared to the primary C-I bond, but computational models can quantify this difference for various nucleophiles.
Regioselectivity: In elimination reactions, this compound can potentially yield different alkene products. Predictive models can determine the regioselectivity, i.e., the preference for forming one constitutional isomer over another. masterorganicchemistry.com For example, a model could predict the ratio of 4-iodo-1-butene to 2-iodo-1-butene formed upon treatment with a base.
Stereoselectivity: The carbon at position 3 is a chiral center. Reactions at this center can proceed with specific stereochemical outcomes. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com Predictive models, informed by the mechanism and the steric and electronic environment of the chiral center, can forecast the likely stereoisomeric product. arxiv.orgresearchgate.net For instance, in an S_N2 reaction at C3, a model would predict inversion of stereochemistry.
These predictive tools rely on descriptors calculated from the molecular structure to capture the subtle electronic and steric effects that govern the reaction outcome. arxiv.org
Machine Learning and Artificial Intelligence Applications in Understanding this compound Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is revolutionizing the study of molecular systems. portlandpress.comd-nb.info For complex molecules like this compound, these advanced computational tools offer the potential to accelerate the prediction of properties, understand reaction dynamics, and analyze vast datasets generated from simulations, areas where traditional computational methods can be time-consuming. nih.govnih.gov While specific ML models extensively trained on this compound are not widely documented in current literature, the methodologies developed for halocarbons and other organic molecules provide a clear framework for its future investigation. researchgate.netrsc.org
The application of ML in chemistry typically involves training algorithms on large datasets of chemical information to recognize patterns and make predictions for new, unstudied compounds. mdpi.comengineering.org.cn For this compound, this could involve predicting a wide range of properties, from fundamental physicochemical characteristics to complex reactivity patterns.
Predicting Physicochemical and Thermochemical Properties:
Machine learning models, particularly those based on quantitative structure-property relationships (QSPR), have shown significant promise in predicting the properties of organic compounds. researchgate.netnih.gov For this compound, ML algorithms could be trained on datasets of similar halogenated alkanes to predict key properties. These models typically use molecular descriptors—numerical representations of a molecule's structure—as input to predict a desired output property.
A significant area of application is the prediction of thermochemical data, such as enthalpy of formation, which is crucial for understanding chemical stability and reactivity. nsf.gov Group contribution methods, enhanced by machine learning, can provide accurate estimations for a wide range of halogenated hydrocarbons. researchgate.net By training on a database of halocarbons, a model could predict the thermochemical properties of this compound with a degree of accuracy that approaches high-level quantum chemistry calculations, but at a fraction of the computational cost. nsf.gov
Another key application is the prediction of bond dissociation energies (BDEs). ML models are being developed to predict BDEs for a wide range of molecules, including those containing multiple halogen atoms. rsc.orgosti.gov For this compound, such a model could predict the energy required to break the C-I bonds, providing insight into its thermal stability and potential reaction pathways. Recent advancements have led to ML models that can achieve a mean absolute error of as low as 0.6 kcal mol⁻¹ for BDEs compared to quantum chemical ground truth. rsc.orgosti.gov
The following table illustrates the types of properties of this compound that could be predicted using machine learning models trained on data from other halocarbons.
| Property | Potential ML Model Type | Potential Input Features | Predicted Output Example (Illustrative) |
| Enthalpy of Formation | Gradient Boosting, Neural Network | Molecular weight, atom counts, functional groups, topological indices | Value kcal/mol |
| Boiling Point | Support Vector Machine, Random Forest | Molecular descriptors (e.g., Wiener index, Zagreb index), polarizability | Value °C |
| C-I Bond Dissociation Energy | Graph Convolutional Neural Network | Molecular graph, atomic features, bond types | Value kcal/mol |
| ¹H and ¹³C NMR Spectra | Deep Neural Network | Molecular geometry, electronic environment of nuclei | Chemical shifts (ppm) |
Elucidating Reaction Mechanisms and Dynamics:
Machine learning can also be a powerful tool for analyzing the large datasets generated by ab initio molecular dynamics (AIMD) simulations, which are used to study the time evolution of chemical reactions. nih.gov For a molecule like this compound, which can undergo various reactions such as dehalogenation or substitution, AIMD simulations can produce complex trajectory data.
ML models, such as neural networks, can be trained on this simulation data to predict reaction outcomes or identify the key molecular coordinates that drive a reaction. nih.gov For example, a model could be trained to predict the timescale of a particular decomposition pathway of this compound based on its initial molecular conformation and atomic velocities. By analyzing the trained model, researchers can gain insights into the underlying reaction mechanism without a priori assumptions. nih.gov
Accelerating Quantum Chemical Calculations:
One of the most significant impacts of AI in chemistry is the development of ML potentials, which can drastically reduce the computational cost of quantum mechanical calculations. nih.govarxiv.org These potentials are trained on the results of high-level quantum calculations for a set of molecules and can then be used to predict energies and forces for new molecules or conformations with near-quantum accuracy but at a much lower computational expense.
For this compound, an ML potential could be developed to explore its conformational landscape, calculate vibrational frequencies for infrared spectra prediction, or run long-timescale molecular dynamics simulations to study its behavior in different environments. arxiv.org This approach combines the accuracy of quantum mechanics with the speed of classical force fields, opening up possibilities for studying larger and more complex systems involving this compound.
Analytical Methodologies for the Characterization and Purity Assessment of 1,3 Diiodobutane
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are instrumental in separating 1,3-diiodobutane from impurities such as starting materials, byproducts, and isomers, and for its accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile compounds like this compound. uoguelph.ca This method involves vaporizing the compound and separating it based on its boiling point and interactions with a stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification and quantification. uoguelph.ca For instance, the analysis of various dichlorobutane isomers by GC-MS demonstrates the technique's ability to differentiate between structurally similar compounds. analytice.comacs.org The mass spectrum of this compound would be expected to show a molecular ion peak and a characteristic fragmentation pattern that can be used for its identification.
High-Performance Liquid Chromatography (HPLC) offers a versatile method for the analysis of this compound, especially for separating it from non-volatile impurities. nih.gov In HPLC, the sample is dissolved in a solvent and pumped through a column containing a stationary phase. Separation is achieved based on the compound's interaction with the stationary and mobile phases. tandfonline.com For a relatively non-polar compound like this compound, a reversed-phase setup is typically employed, featuring a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water. tandfonline.comrsc.orgcardiff.ac.uk Detection can be accomplished using a UV detector, as alkyl iodides exhibit absorption in the UV range. rsc.orgresearchgate.net In some cases, derivatization techniques can be used to enhance the UV response of alkyl halides, thereby increasing the sensitivity of the HPLC method. rsc.orgrsc.orgresearchgate.net
Spectroscopic Characterization Methods
Spectroscopic techniques are vital for elucidating the detailed molecular structure of this compound.
NMR spectroscopy is a cornerstone of structural organic chemistry, providing detailed information about the atomic arrangement in a molecule.
¹H NMR: The proton NMR spectrum of this compound reveals the different types of hydrogen atoms present in the molecule and their connectivity. The spectrum is expected to show distinct signals for the protons on the carbon atoms bonded to iodine and the methylene (B1212753) protons. The splitting pattern of these signals provides information about the number of neighboring protons. For example, the ¹H NMR spectrum of the analogous 1,3-dibromobutane (B89751) shows characteristic multiplets for the different protons in the structure. chegg.com
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected, corresponding to the two iodine-bearing carbons and the two methylene carbons. The chemical shifts of the carbons attached to the electronegative iodine atoms will be shifted downfield. Spectral data for similar compounds like 1,3-dichlorobutane (B52869) are available in databases and can serve as a reference. chemicalbook.comchemicalbook.com
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is an NMR technique that helps to distinguish between CH, CH₂, and CH₃ groups. aiinmr.com A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are not observed. aiinmr.commemphis.edu This information is invaluable for the unambiguous assignment of signals in the ¹³C NMR spectrum. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound This table is generated based on typical chemical shifts for similar structures and should be considered as a predictive guide.
| Nucleus | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Assignment |
| ¹H | ~ 4.1 - 4.3 | Multiplet | -CH(I)- |
| ¹H | ~ 3.2 - 3.4 | Multiplet | -CH₂(I) |
| ¹H | ~ 2.0 - 2.4 | Multiplet | -CH₂- |
| ¹H | ~ 1.7 - 1.9 | Doublet | -CH₃ |
| ¹³C | ~ 40 - 50 | CH | -CH(I)- |
| ¹³C | ~ 10 - 20 | CH₂ | -CH₂(I) |
| ¹³C | ~ 40 - 50 | CH₂ | -CH₂- |
| ¹³C | ~ 25 - 35 | CH₃ | -CH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. unitechlink.com The IR spectrum of this compound is expected to display characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain. docbrown.info The C-I stretching vibrations typically appear in the far-infrared region, at wavenumbers below 600 cm⁻¹. wpmucdn.combiomaterial.com.br
Table 2: Characteristic IR Absorption Bands for Alkyl Iodides
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C-H Bend | 1350-1470 | Medium |
| C-I Stretch | 500-600 | Medium-Strong |
UV-Visible spectroscopy measures the electronic transitions within a molecule. Iodoalkanes exhibit absorption in the UV region, which can be useful for quantitative analysis. uv-vis-spectral-atlas-mainz.org The absorption is due to n → σ* transitions. While not providing as much structural detail as NMR or IR for this particular compound, UV-Vis spectroscopy can be employed as a detection method in HPLC. conicet.gov.arrsc.org The UV-Vis spectrum of an iodine solution shows distinct absorption bands that can be influenced by interactions with other molecules. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous characterization of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of an ion's elemental formula, providing a high degree of confidence in the compound's identity. researchgate.netnih.gov
When analyzing this compound (C₄H₈I₂), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but different elemental compositions. The ability to obtain the accurate mass of the molecular ion and its fragment ions is paramount for structural elucidation. nih.gov The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure, with bond cleavages following predictable chemical principles. uni-saarland.de For this compound, characteristic fragments would likely involve the loss of iodine atoms or alkyl fragments.
The process involves ionizing the sample and separating the resulting ions based on their precise m/z values using analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR). researchgate.net The resulting data can be used to confirm the elemental composition of the parent molecule and its fragments, solidifying its structural assignment. uni-saarland.de
Table 1: Theoretical HRMS Data for this compound and Potential Fragments This table presents calculated exact masses for the molecular ion and plausible fragment ions of this compound. These values serve as references for experimental data interpretation.
| Ion Formula | Description | Theoretical Exact Mass (m/z) |
|---|---|---|
| [C₄H₈I₂]⁺• | Molecular Ion | 309.8767 |
| [C₄H₈I]⁺ | Loss of one Iodine atom | 182.9723 |
| [C₃H₆I]⁺ | Loss of Iodine and a Methyl group | 168.9566 |
| [HI]⁺• | Hydrogen Iodide ion | 127.9121 |
| [C₄H₈]⁺• | Butene radical cation (Loss of I₂) | 56.0626 |
Advanced Structural Elucidation Techniques (e.g., Gas-Phase Electron Diffraction)
While HRMS provides elemental composition and fragmentation data, advanced techniques are required for a complete three-dimensional structural determination. Gas-Phase Electron Diffraction (GED) is a powerful method for elucidating the detailed geometric structure of molecules in the vapor phase. This technique provides precise measurements of bond lengths, bond angles, and torsional angles (dihedral angles) that define the molecule's conformation.
For 1,3-dichlorobutane and 1,3-dibromobutane, the dominant conformer was identified as the G+G+ form. researchgate.netacs.org The analysis provides specific bond lengths and angles for the most stable conformation. A similar investigation would be required to definitively determine the conformational preferences and precise structural parameters for this compound.
Table 2: Structural Parameters of 1,3-Dihalobutane Analogs Determined by Gas-Phase Electron Diffraction (GED) Data from a combined GED/ab initio study on the G+G+ conformer of 1,3-Dichlorobutane. acs.orgresearchgate.net These values for the chloro-analog illustrate the type of detailed structural information obtainable through GED analysis.
| Parameter | Value (for 1,3-Dichlorobutane) |
|---|---|
| r(C₁-C₂) | 1.524 (± 0.003) Å |
| r(C₂-C₃) | 1.527 (± 0.003) Å |
| r(C₃-C₄) | 1.530 (± 0.003) Å |
| r(C-Cl) | 1.799 - 1.810 (± 0.003) Å |
| ∠C₁C₂C₃ | 114.5 (± 0.7)° |
| ∠C₂C₃C₄ | 111.0 (± 0.7)° |
| ∠C₂C₁Cl | 112.1 (± 0.6)° |
| ∠C₂C₃Cl | 109.9 (± 0.6)° |
Methodologies for Purity Assessment and Isomeric Differentiation
Assessing the purity of this compound involves not only detecting unrelated impurities but also quantifying isomeric impurities. Structural isomers are compounds that share the same molecular formula (C₄H₈I₂) but differ in the arrangement of their atoms. brainly.comveeprho.com These isomers can be generated during the synthesis of this compound and may have different physical and chemical properties. veeprho.com
The primary challenge in analysis is that isomers cannot be differentiated by accurate mass measurement alone. nih.gov Therefore, a separation technique is essential. Gas Chromatography (GC) is the most common and effective method for separating volatile compounds like diiodobutane isomers. In a GC system, the different isomers will exhibit distinct retention times as they travel through the chromatographic column, allowing for their separation.
Coupling GC with a mass spectrometer (GC-MS) provides a powerful two-dimensional analysis. analytice.com The GC separates the isomers, and the MS provides mass spectra for each, confirming their identity. While the molecular ion will be the same for all diiodobutane isomers, their fragmentation patterns upon ionization (e.g., in an electron ionization or EI source) may show subtle differences that can aid in distinguishing them, particularly for positional isomers. nih.gov The integration of the peak area for each separated isomer in the chromatogram allows for the quantitative determination of the purity of the this compound sample.
Table 3: Potential Structural Isomers of Diiodobutane (C₄H₈I₂) This table lists the primary structural isomers of diiodobutane, which must be separated chromatographically to assess the purity of a this compound sample. brainly.com
| Isomer Name | Structure |
|---|---|
| 1,1-Diiodobutane | CH₃CH₂CH₂CHI₂ |
| 1,2-Diiodobutane | CH₃CH₂CH(I)CH₂I |
| This compound | CH₃CH(I)CH₂CH₂I |
| 1,4-Diiodobutane (B107930) | ICH₂CH₂CH₂CH₂I |
| 2,2-Diiodobutane | CH₃CH₂C(I)₂CH₃ |
| 2,3-Diiodobutane | CH₃CH(I)CH(I)CH₃ |
| 1,1-Diiodo-2-methylpropane | (CH₃)₂CHCHI₂ |
| 1,2-Diiodo-2-methylpropane | (CH₃)₂C(I)CH₂I |
| 1,3-Diiodo-2-methylpropane | ICH₂CH(CH₃)CH₂I |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
